molecular formula C22H23N3O5 B2580950 2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921529-62-6

2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2580950
CAS RN: 921529-62-6
M. Wt: 409.442
InChI Key: KPPZCPONJJWXCX-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .


Synthesis Analysis

Benzamide compounds, including this one, are often synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with methoxy groups at the 2 and 6 positions of the benzene ring. It also has a 4-methoxyphenyl-6-oxopyridazin-1(6H)-yl group attached to the nitrogen of the benzamide core .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 488.1±45.0 °C and a predicted density of 1.130±0.06 g/cm3 . Its pKa is predicted to be 14.29±0.46 .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities. Given the known activities of benzamide derivatives, it could be of interest to investigate its potential as a therapeutic agent .

properties

IUPAC Name

2,6-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-16-9-7-15(8-10-16)17-11-12-20(26)25(24-17)14-13-23-22(27)21-18(29-2)5-4-6-19(21)30-3/h4-12H,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPZCPONJJWXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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